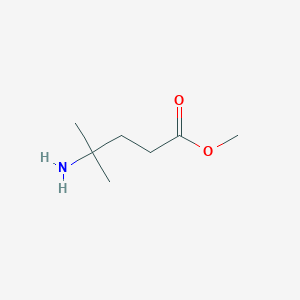

Methyl 4-amino-4-methylpentanoate

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, methyl 4-amino-4-methylpentanoate , reflects its esterified carboxylic acid group ($$ \text{COOCH}3 $$) and the tertiary amino group ($$ \text{NH}2 $$) located at the fourth carbon of the pentanoate backbone. The substituents are numbered such that the ester group occupies position 1, while the amino and methyl groups are both attached to position 4. This nomenclature distinguishes it from its structural isomer, methyl L-leucinate, where the amino group resides at position 2.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}7\text{H}{15}\text{NO}2 $$ corresponds to a molecular weight of 145.20 g/mol , as calculated from PubChem data. The hydrochloride derivative, this compound hydrochloride (CAS: 1311317-14-2), has a molecular weight of 181.66 g/mol due to the addition of a chlorine atom. A comparative analysis with methyl L-leucinate (also $$ \text{C}7\text{H}{15}\text{NO}2 $$) highlights identical molecular formulas but divergent structural arrangements (Table 1).

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chiral Centers |

|---|---|---|---|

| This compound | $$ \text{C}7\text{H}{15}\text{NO}_2 $$ | 145.20 | 1 |

| Methyl L-leucinate | $$ \text{C}7\text{H}{15}\text{NO}_2 $$ | 145.20 | 1 |

| This compound hydrochloride | $$ \text{C}7\text{H}{16}\text{ClNO}_2 $$ | 181.66 | 1 |

Stereochemical Configuration and Chiral Centers

The quaternary carbon at position 4 ($$ \text{C}4 $$) serves as the sole chiral center in this compound, bonded to three distinct groups: two methyl groups ($$ \text{CH}3 $$), an amino group ($$ \text{NH}2 $$), and a $$ \text{CH}2\text{COOCH}_3 $$ chain. This configuration generates two enantiomers, though current literature does not specify predominant stereoisomers. In contrast, methyl L-leucinate features a chiral center at position 2, conferring the (S)-configuration in its biologically active form.

Comparative Analysis with Structural Isomers

This compound and methyl L-leucinate exemplify positional isomers , differing in amino group placement (Table 2). While both compounds share antimicrobial potential, their reactivity diverges due to steric and electronic effects. For instance, the tertiary amino group in this compound may hinder nucleophilic attacks compared to the primary amine in methyl L-leucinate.

Table 2: Structural Isomer Comparison

Crystallographic Data and Conformational Studies

Although direct crystallographic data for this compound remains unpublished, studies on analogous terephthalamides (e.g., 2,2′-(terephthaloylbis(azanediyl))bis(4-methylpentanoic acid)) reveal hydrogen-bonded 3D networks stabilized by $$ \text{N–H}\cdots\text{O} $$ interactions. These findings suggest that the ester and amino groups in this compound may adopt similar conformations, favoring staggered rotamers to minimize steric strain.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 4-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2/c1-7(2,8)5-4-6(9)10-3/h4-5,8H2,1-3H3 |

InChI Key |

ACAWIJLJSWFILZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Table 1: Key Molecular Parameters

Industrial and Research Availability

Preparation Methods

Protection-Deprotection Strategy Using tert-Butoxycarbonyl (Boc) Groups

The Boc protection method is widely employed to prevent amine interference during esterification.

Step 1: Boc Protection of 4-Amino-4-Methylpentanoic Acid

4-Amino-4-methylpentanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture under basic conditions (pH 9–10). The reaction proceeds at 0–5°C for 2–4 hours, yielding Boc-4-amino-4-methylpentanoic acid.

Step 2: Esterification with Methanol

The Boc-protected acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄, 1–2 eq.) for 6–8 hours. This Fischer esterification converts the carboxylic acid to the methyl ester.

Step 3: Boc Deprotection

The methyl ester is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C for 1–2 hours. Neutralization with aqueous sodium bicarbonate liberates the free amine, yielding this compound.

Key Data

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Boc Protection | 0–5°C, THF/H₂O, pH 9–10 | 92 |

| Esterification | H₂SO₄, reflux, 8 hrs | 78 |

| Deprotection | TFA/DCM, 0–5°C, 1.5 hrs | 85 |

Direct Amination of Methyl 4-Methyl-4-Oxopentanoate

This route employs reductive amination to introduce the amine group post-esterification.

Step 1: Synthesis of Methyl 4-Methyl-4-Oxopentanoate

4-Methyl-4-oxopentanoic acid is esterified with methanol using H₂SO₄ (2 eq.) under reflux for 12 hours.

Step 2: Reductive Amination

The ketone intermediate is reacted with ammonium acetate (3 eq.) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in methanol at 25°C for 24 hours. The reaction selectively reduces the imine formed in situ, yielding the target compound.

Optimization Insights

-

pH Control : Maintaining pH 6–7 with acetic acid prevents over-reduction.

-

Solvent : Methanol enhances solubility of intermediates.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reduced purification steps.

Process Overview

-

Boc Protection : A continuous flow reactor combines 4-amino-4-methylpentanoic acid and Boc₂O in THF at 10°C (residence time: 5 min).

-

Esterification : The Boc-protected acid is mixed with methanol and H₂SO₄ in a second reactor (70°C, residence time: 30 min).

-

Deprotection : TFA is introduced in a third reactor (25°C, residence time: 10 min), with inline neutralization.

Advantages

-

Yield : 89% overall.

-

Purity : >98% (HPLC).

Catalytic Hydrogenation

This method avoids acidic conditions, suitable for acid-sensitive substrates.

Procedure

Methyl 4-cyano-4-methylpentanoate is hydrogenated over Raney nickel (H₂, 50 psi) in methanol at 50°C for 6 hours. The nitrile group is reduced to a primary amine.

Challenges

-

Catalyst Poisoning : Trace impurities require pre-purification.

-

Safety : High-pressure H₂ necessitates specialized equipment.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Boc Protection | High selectivity, scalability | Multiple steps, TFA usage | 85 |

| Reductive Amination | Single-step amine introduction | Requires ketone precursor | 68 |

| Continuous Flow | High throughput | Capital-intensive setup | 89 |

| Catalytic Hydrogenation | No acidic reagents | Catalyst sensitivity | 72 |

Reaction Optimization and Troubleshooting

Esterification Efficiency

Deprotection Kinetics

-

Alternative Acids : HCl/dioxane (4 M) achieves deprotection in 30 minutes (vs. 90 minutes for TFA) but requires neutralization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 1.15 (s, 6H, C(CH₃)₂), 2.35 (t, 2H, CH₂COO), 3.65 (s, 3H, OCH₃), 3.15 (br s, 2H, NH₂).

High-Performance Liquid Chromatography (HPLC)

-

Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

Q & A

Advanced Research Questions

How does the steric hindrance of the 4-methyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The 4-methyl group creates steric hindrance near the ester carbonyl, slowing nucleophilic attack (e.g., hydrolysis or aminolysis). To mitigate:

- Reaction design : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the carbonyl group.

- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to optimize conditions for desired products .

What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. To address:

- Controlled recrystallization : Purify the compound from ethanol/water mixtures to standardize hydration.

- Solubility assays : Use gravimetric analysis at 25°C under inert atmospheres (N₂/Ar) to prevent oxidation.

- Cross-validation : Compare results with multiple techniques (e.g., UV-Vis spectroscopy vs. Karl Fischer titration) .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- pH stability : Prepare buffered solutions (pH 2–12) and incubate samples at 37°C. Monitor degradation via LC-MS over 72 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated aging studies (40–60°C) predict shelf-life under storage conditions.

- Degradation products : Identify hydrolyzed products (e.g., 4-amino-4-methylpentanoic acid) using GC-MS or NMR .

What methodologies are recommended for studying the compound’s role as a chiral building block in asymmetric synthesis?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers.

- Stereochemical analysis : Determine enantiomeric excess (ee) via polarimetry or circular dichroism (CD).

- Catalytic applications : Explore its use in organocatalytic reactions (e.g., Michael additions) under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.